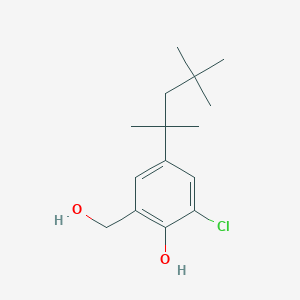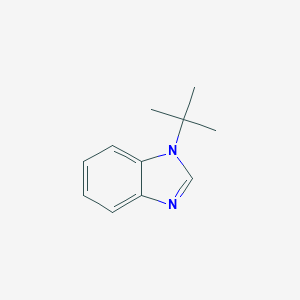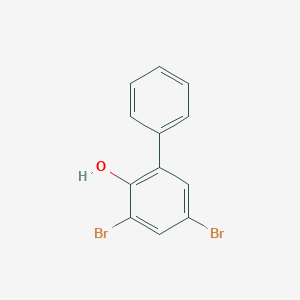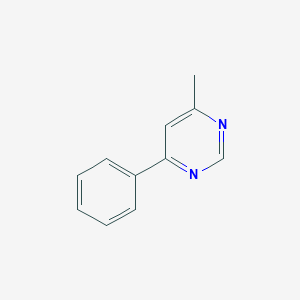
4-甲基-6-苯基嘧啶
描述
4-Methyl-6-phenylpyrimidine is a compound that contains a pyrimidine ring, a common core structure found in many biologically relevant molecules. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
Several methods have been reported for the synthesis of 4-Methyl-6-phenylpyrimidine. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involves the preparation of pyrrolo[1,2-c]pyrimidines from 4-methyl-6-phenylpyrimidine. 3-Acylmethylene-4-methyl-6-phenylpyrimidinium bromides were cyclised by treatment with either sodium hydrogen carbonate or 4-methyl-6-phenylpyrimidine .Molecular Structure Analysis
The molecular formula of 4-Methyl-6-phenylpyrimidine is C11H10N2. The structure of 4-Methyl-6-phenylpyrimidine is related to known bioactive compounds, which could serve as a starting point for the design and development of novel therapeutic agents.Chemical Reactions Analysis
4-Methyl-6-phenylpyrimidine has been used in the synthesis of new palladium (II) complexes of 2-arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl)hydrazines . These complexes have been characterized by means of elemental analyses, spectroscopic techniques like IR, 1 H–NMR, UV–visible, fluorescence, and thermogravimetric analysis .Physical And Chemical Properties Analysis
The molecular weight of 4-Methyl-6-phenylpyrimidine is 170.21 g/mol. One of the synthesized compounds, ethyl 4-methyl-6-phenyl-2-(4-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate (ZB4), was reported to be a white solid with a yield of 80% and a melting point of 96–98°C .科学研究应用
抗微生物活性
研究表明,与4-甲基-1,6-二苯基嘧啶-2(1H)-硒酮密切相关的衍生物,类似于4-甲基-6-苯基嘧啶,具有显著的抗微生物特性。对该化合物进行的修改,如引入甲基或氯取代基,已被发现可以增强这些生物活性。这些衍生物的结构分析揭示了分子几何结构和相互作用,可能有助于它们的抗微生物功效 (Korona-Głowniak等,2021)。
非线性光学应用
对包括苯基嘧啶化合物在内的4-硫代嘧啶衍生物进行的研究显示了在非线性光学(NLO)方面的有前途的应用。这些衍生物展示了显著的NLO特性,这些特性可能对光电子应用有用。该研究涉及密度泛函理论(DFT)计算,以分析这些分子的结构参数和电子特性 (Hussain et al., 2020)。
抗脂质过氧化和抗缺氧活性
合成了新型的4-芳基嘧啶衍生物,包括具有4-甲基-6-苯基嘧啶基础结构的化合物,并对其进行了抗缺氧(AA)和抗脂质过氧化(ALP)活性测试。这些化合物已显示出减少脂质过氧化和保护免受缺氧损伤的功效,这可能具有潜在的治疗应用 (Kuno et al., 1992)。
在癌症研究中的细胞毒活性
合成了4-硫代嘧啶的衍生物,包括4-甲基-2-苯基嘧啶,并评估了它们对各种癌细胞系的细胞毒活性。这些化合物显示出不同程度的活性,表明它们有潜力作为抗癌剂 (Stolarczyk et al., 2018)。
未来方向
Research on 4-Methyl-6-phenylpyrimidine and its derivatives is ongoing, with a focus on their potential therapeutic applications. For instance, the synthesis of pyrrolo[1,2-c]pyrimidines from 4-methyl-6-phenylpyrimidine has been investigated . Furthermore, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
属性
IUPAC Name |
4-methyl-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-7-11(13-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGUMZRYKWCXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344632 | |
| Record name | 4-Methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-phenylpyrimidine | |
CAS RN |
17759-27-2 | |
| Record name | 4-Methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

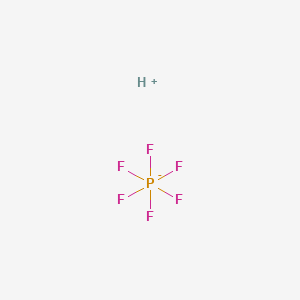
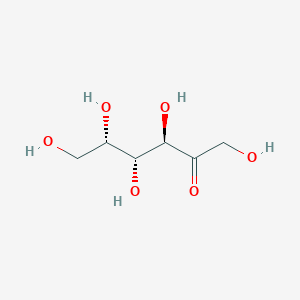
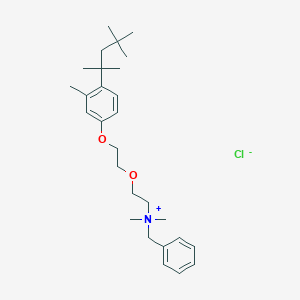
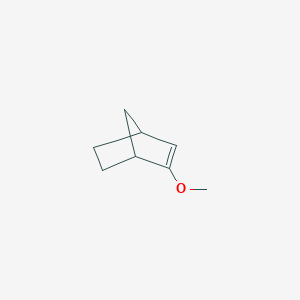
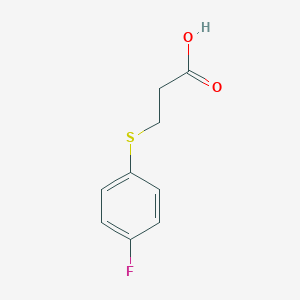
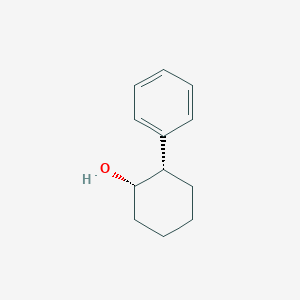

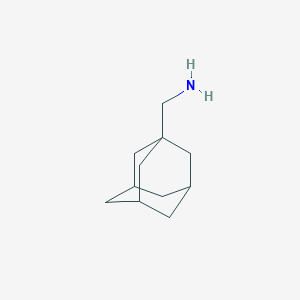
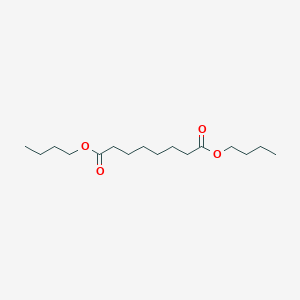
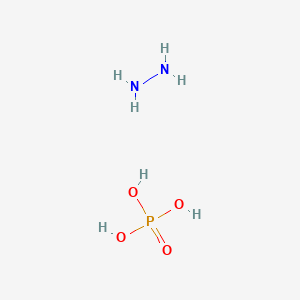
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
